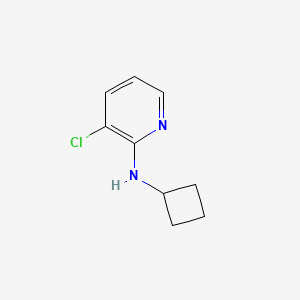
3-chloro-N-cyclobutylpyridin-2-amine
Cat. No. B8694718
M. Wt: 182.65 g/mol
InChI Key: ISSNPIPSIYLFIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Procedure details


Pd2(dba)3 (0.014 g, 0.02 mmol), 2,2'-bis(diphenylphosphanyl)-1,1'-binaphthalene (BINAP) (0.019 g, 0.03 mmol) and toluene (8 mL) was added to a flask. 2-bromo-3-chloropyridine (0.4 g, 2.08 mmol), cyclobutanamine (0.177 g, 2.49 mmol) and sodium 2-methylpropan-2-olate (0.348 g, 3.62 mmol) was added, the mixture bubbled with N2 for 5 min, then the reaction was heated to 115 °C in an oil-bath under nitrogen. LC-MS 1h: 33% product, 21% sm left. The reaction was cooled to rt and the solvent was evaporated. The residue was purified by automated flash chromatography on a 50g column. A gradient from 0% to 50% of EtOAc in heptane over 15CV was used as mobile phase. The product was collected using the wavelength 245 and 311 nm, relevant fractions pooled and evaporated to give 95 mg clear oil. 1H-NMR: OK, some extra small peaks in aromatic region (sm or dba?). 1H NMR (400 MHz, CDCl3) d 1.65 - 2.01 (m, 4H), 2.45 (dtd, 2H), 4.54 (h, 1H), 6.49 (dd, 1H), 7.41 (dd, 1H), 8.01 (dd, 1H). Expected Number of Hs: 11 Assigned Hs: 10, NH not assigned. LC-MS: OK, 86% product. M+1=183 found.




Quantity
3.12e-05 mol
Type
catalyst
Reaction Step Five

Quantity
1.58e-05 mol
Type
catalyst
Reaction Step Five

Yield
25.02%
Identifiers


|
CUSTOM
|
732
|
reaction index
|
NAME
|
1.3.6 [N-arylation with Ar-X] Bromo N-arylation
|
reaction type
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.00362 mol
|
|
Type
|
reagent
|
|
Smiles
|
CC(C)(C)[O-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
0.008 L
|
|
Type
|
solvent
|
|
Smiles
|
CC1=CC=CC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
0.00249 mol
|
|
Type
|
reactant
|
|
Smiles
|
C1CC(C1)N
|
Step Four
|
Name
|
|
|
Quantity
|
0.00208 mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC(=C(N=C1)Br)Cl
|
Step Five
|
Name
|
|
|
Quantity
|
3.12e-05 mol
|
|
Type
|
catalyst
|
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8
|
|
Name
|
|
|
Quantity
|
1.58e-05 mol
|
|
Type
|
catalyst
|
|
Smiles
|
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
115 (± 10) °C
|
Other
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1CC(C1)NC2=C(C=CC=N2)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD | 25.02% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
